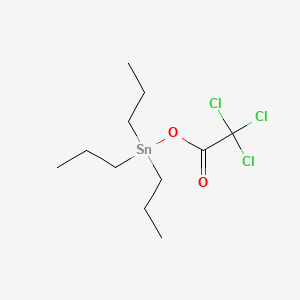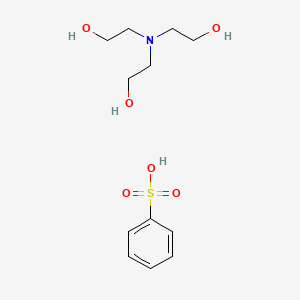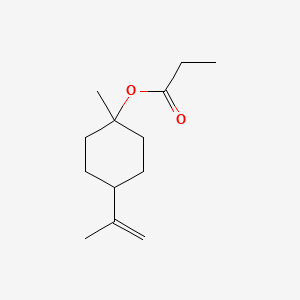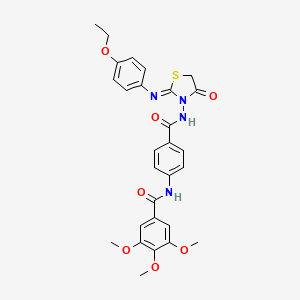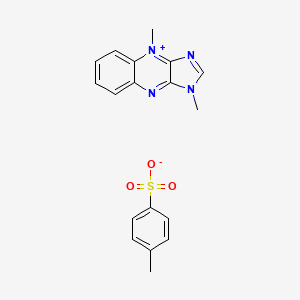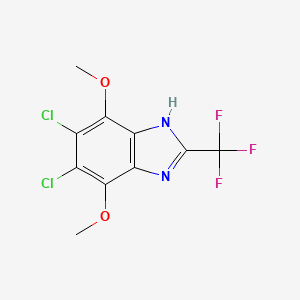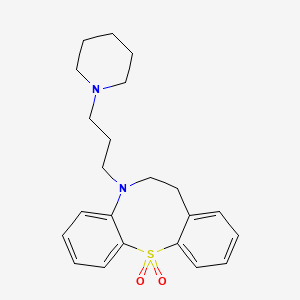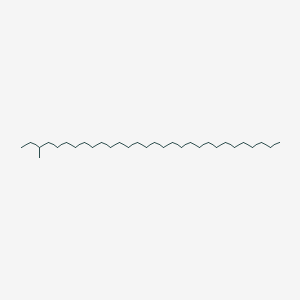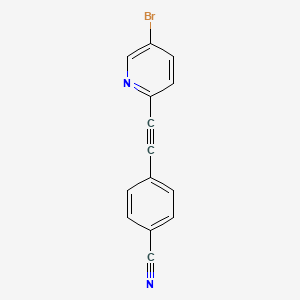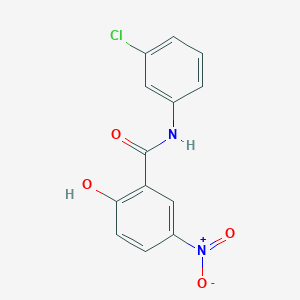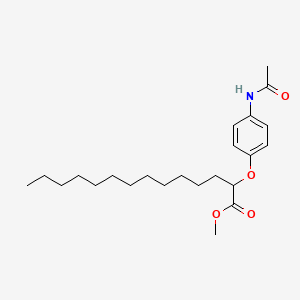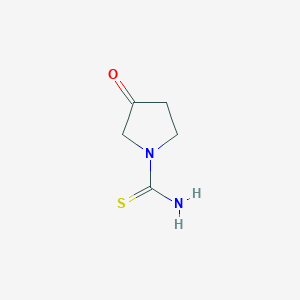
Sodium 2-(nonylphenoxy)ethyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(nonylphenoxy)ethyl sulfate: is an anionic surfactant widely used in various industrial and research applications. It is known for its excellent emulsifying, wetting, and dispersing properties. The compound has the molecular formula C17H27NaO5S and a molecular weight of 366.448 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(nonylphenoxy)ethyl sulfate typically involves the reaction of nonylphenol with ethylene oxide to form nonylphenoxyethanol, which is then sulfated using sulfur trioxide or chlorosulfonic acid. The resulting product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in continuous reactors, such as falling film reactors, to ensure efficient sulfation. The process involves the controlled addition of sulfur trioxide to nonylphenoxyethanol, followed by neutralization with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(nonylphenoxy)ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Nonylphenoxyethanol
Substitution: Alkylated derivatives
Scientific Research Applications
Sodium 2-(nonylphenoxy)ethyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Utilized in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Widely used in detergents, emulsifiers, and dispersants in various industrial processes
Mechanism of Action
The mechanism of action of Sodium 2-(nonylphenoxy)ethyl sulfate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with lipid membranes, leading to the disruption of membrane integrity and enhanced permeability .
Comparison with Similar Compounds
- Sodium dodecyl sulfate
- Sodium tetradecyl sulfate
- Sodium 2-ethylhexyl sulfate
Comparison: Sodium 2-(nonylphenoxy)ethyl sulfate is unique due to its nonylphenoxy group, which provides enhanced emulsifying and dispersing properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in applications requiring efficient solubilization of hydrophobic substances .
Properties
CAS No. |
1135279-38-7 |
|---|---|
Molecular Formula |
C17H27NaO5S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
sodium;2-(2-nonylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C17H28O5S.Na/c1-2-3-4-5-6-7-8-11-16-12-9-10-13-17(16)21-14-15-22-23(18,19)20;/h9-10,12-13H,2-8,11,14-15H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
VUCGNOAVFXHIEJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



